Physicochemical Uniqueness: 1,2,5-Oxadiazole Core Versus Common 1,2,4- and 1,3,4-Oxadiazole Isomers
CAS 296799-91-2 is built on a 1,2,5-oxadiazole (furazan) scaffold rather than the more frequently employed 1,2,4- or 1,3,4-oxadiazole rings. This isomeric difference produces distinct electronic effects, dipole orientation, and hydrogen-bonding capacity compared to the predominant oxadiazole isomers found in commercial screening libraries . In the broader oxadiazole-sulfonamide antibacterial series reported by Ali et al. (2021), the 1,2,4-oxadiazole regioisomer was employed, and MIC values for the most active compounds (OX7, OX11) ranged from 15.75 to 31.25 μg/mL against tested bacterial strains, with other regioisomeric and substitution variants in the same series showing MIC values exceeding 250 μg/mL [1].
| Evidence Dimension | Oxadiazole ring isomerism — electronic structure and pharmacophoric geometry |
|---|---|
| Target Compound Data | 1,2,5-Oxadiazole (furazan) core with 4-amino and 3-carboxamide substitution; TPSA 140.21 Ų, LogP -0.6399, H-bond acceptors 7, H-bond donors 3, rotatable bonds 6 |
| Comparator Or Baseline | 1,2,4-Oxadiazole-sulfonamide series (OX1–OX27) reported in Ali et al. (2021) — MIC range 15.75 to >250 μg/mL depending on substitution; 1,3,4-oxadiazole-sulfonamide analogs from other published series |
| Quantified Difference | No direct head-to-head comparison available. The 1,2,5-oxadiazole isomer differs electronically from 1,2,4- and 1,3,4-isomers; SAR in the 1,2,4-oxadiazole antibacterial series demonstrates that small structural changes within a single isomer class produce >16-fold variation in MIC values (15.75 vs. >250 μg/mL) [1] |
| Conditions | In silico molecular property computation (TPSA, LogP); antibacterial MIC determination against five bacterial strains (Ali et al. 2021) |
Why This Matters
The 1,2,5-oxadiazole isomer is chemically distinct from the 1,2,4- and 1,3,4-isomers used in most published oxadiazole SAR studies, meaning that purchasing a 1,2,4-oxadiazole analog as a substitute would yield a compound with fundamentally different electronic properties and likely divergent biological activity.
- [1] Ali, A. et al. (2021). Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents. ACS Omega, 6(42), 27798–27813. DOI: 10.1021/acsomega.1c03379. View Source
